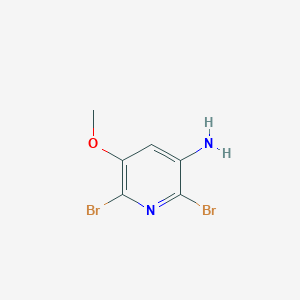

2,6-Dibromo-5-methoxypyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dibromo-5-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2O/c1-11-4-2-3(9)5(7)10-6(4)8/h2H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOKVAYIUPHZEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C(=C1)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509113 | |

| Record name | 2,6-Dibromo-5-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79491-47-7 | |

| Record name | 2,6-Dibromo-5-methoxy-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79491-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-5-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dibromo-5-methoxypyridin-3-amine

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 2,6-Dibromo-5-methoxypyridin-3-amine, a highly functionalized pyridine derivative with potential applications as a key building block in pharmaceutical and materials science research. Substituted pyridines are integral scaffolds in numerous best-selling drugs, underscoring the importance of developing robust synthetic methodologies for novel analogues.[1] This document details a strategic approach centered on the direct electrophilic bromination of 5-methoxypyridin-3-amine. It elucidates the underlying reaction mechanisms, provides a detailed, field-proven experimental protocol, and outlines essential safety and handling procedures. The causality behind experimental choices, particularly concerning reagent selection and control of regioselectivity, is a central focus.

Introduction and Strategic Analysis

The synthesis of polysubstituted pyridine heterocycles is a cornerstone of modern medicinal chemistry. The unique electronic properties of the pyridine ring, combined with the diverse functionalities that can be installed upon it, make these structures privileged scaffolds for interacting with a wide range of biological targets.[1] The target molecule, this compound, incorporates several key features: an electron-donating amine, a methoxy group, and two bromine atoms. The bromine atoms are particularly valuable as they provide reactive handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid elaboration of the core structure into more complex molecular architectures.[2]

A retrosynthetic analysis of the target molecule suggests several potential pathways. However, the most direct and atom-economical approach begins with a commercially available, appropriately substituted pyridine. The selected strategy involves the direct dibromination of 5-methoxypyridin-3-amine. This approach is predicated on the powerful activating and directing effects of the resident amino and methoxy substituents. The primary challenge in this electrophilic aromatic substitution is controlling the regioselectivity to achieve the desired 2,6-dibromo isomer exclusively.[3]

Reaction Pathway and Mechanistic Rationale

The proposed synthesis proceeds via an electrophilic aromatic substitution reaction. The starting material, 5-methoxypyridin-3-amine, contains two strong activating groups: the amino group at the C-3 position and the methoxy group at the C-5 position.

-

Directing Effects: The amino group is a powerful ortho, para-director, strongly activating the C-2, C-4, and C-6 positions towards electrophilic attack.[3]

-

Synergistic Activation: The methoxy group at C-5 also directs ortho and para (to the C-4 and C-6 positions). The C-6 position is synergistically activated by both the para-directing effect of the amino group and the ortho-directing effect of the methoxy group. The C-2 position is activated by the ortho-directing effect of the amino group.

Given this electronic landscape, the C-2 and C-6 positions are highly susceptible to electrophilic attack. By employing a suitable brominating agent in stoichiometric excess, a sequential dibromination at these two most activated sites can be achieved. N-Bromosuccinimide (NBS) is selected as the ideal brominating agent. It is a reliable source of electrophilic bromine, is safer and easier to handle than elemental bromine, and is highly effective for the bromination of activated aromatic and heteroaromatic rings.[4][5][6] The use of at least two molar equivalents of NBS is critical to drive the reaction to the desired dibrominated product.[7]

Caption: Proposed reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, based on established procedures for the bromination of activated aminopyridines.[3]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 5-Methoxypyridin-3-amine | 50717-31-2 | 124.14 | 10.0 | 1.0 | 1.24 g |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 22.0 | 2.2 | 3.92 g |

| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | - | - | 50 mL |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - | ~200 mL |

| Saturated NaHCO₃ (aq) | 144-55-8 | 84.01 | - | - | ~50 mL |

| Saturated Na₂S₂O₃ (aq) | 7772-98-7 | 158.11 | - | - | ~50 mL |

| Brine | 7647-14-5 | 58.44 | - | - | ~50 mL |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | - | As needed |

| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | - | - | As needed |

Step-by-Step Methodology

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-methoxypyridin-3-amine (1.24 g, 10.0 mmol).

-

Dissolution: Add 50 mL of anhydrous acetonitrile to the flask. Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is fully dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: While maintaining the temperature at 0 °C, add N-Bromosuccinimide (3.92 g, 22.0 mmol) portion-wise over 20-30 minutes. A slight exotherm may be observed; ensure the temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material and the appearance of a new, lower Rf spot indicates product formation.

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to neutralize any unreacted NBS or bromine.

-

Work-up & Extraction:

-

Transfer the mixture to a separatory funnel.

-

Add 100 mL of dichloromethane (DCM) and 50 mL of water. Shake and separate the layers.

-

Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexanes to isolate the pure this compound.

Expected Characterization

-

¹H NMR: The spectrum should show a single aromatic proton as a singlet, a singlet for the methoxy protons (~3.9 ppm), and a broad singlet for the amine protons.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks in a ~1:2:1 ratio). For C₆H₆Br₂N₂O, the expected [M+H]⁺ would be approximately 281/283/285.

Process Workflow and Safety

Workflow Diagram

Caption: Experimental workflow from reaction setup to final product analysis.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Fume Hood: All operations should be conducted in a well-ventilated chemical fume hood.

-

Reagent Hazards:

-

N-Bromosuccinimide (NBS): An irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.[5] It can be a source of bromine radicals and should be handled with care.

-

Acetonitrile: Flammable and toxic. Avoid inhalation and skin contact.

-

Dichloromethane: A suspected carcinogen. Use only in a fume hood.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.

References

-

3-AMino-5-broMo-2-Methoxypyridine, 96%. (n.d.). ChemSino. Retrieved February 19, 2026, from [Link]

-

5-Bromo-2-methoxypyridin-3-amine. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

- WO2019145177A1 - Bromination of pyridine derivatives. (n.d.). Google Patents.

-

N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

-

N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

-

N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025, July 8). Suru Chemical. Retrieved February 19, 2026, from [Link]

-

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (2000, December 15). PubMed. Retrieved February 19, 2026, from [Link]

-

A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011, March 8). HETEROCYCLES, 83(4), 875. Retrieved February 19, 2026, from [Link]

-

An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. (n.d.). Chemical & Pharmaceutical Bulletin. Retrieved February 19, 2026, from [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (n.d.). MDPI. Retrieved February 19, 2026, from [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013, October 30). PMC. Retrieved February 19, 2026, from [Link]

-

Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (n.d.). WestminsterResearch. Retrieved February 19, 2026, from [Link]

Sources

- 1. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. suru-chem.com [suru-chem.com]

- 7. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

2,6-Dibromo-5-methoxypyridin-3-amine CAS number 79491-47-7

The following technical guide details the properties, synthesis, and applications of 2,6-Dibromo-5-methoxypyridin-3-amine (CAS 79491-47-7). This document is structured for researchers in medicinal chemistry and process development.

CAS Number: 79491-47-7 Synonyms: 3-Amino-2,6-dibromo-5-methoxypyridine; Compound 53 (in patent literature)

Executive Summary

This compound is a highly functionalized pyridine intermediate used primarily in the synthesis of small-molecule kinase inhibitors. Its structural core—a pyridine ring decorated with two halogens, an electron-donating methoxy group, and a reactive amino group—makes it an ideal scaffold for Structure-Activity Relationship (SAR) studies targeting the TAM family (Tyro3, Axl, Mer) of receptor tyrosine kinases.

The compound serves as a "linchpin" intermediate: the bromine atoms at positions 2 and 6 are chemically distinct due to the electronic influence of the 3-amino and 5-methoxy groups, allowing for regiospecific cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct complex heterocyclic drugs.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| Molecular Formula | C₆H₆Br₂N₂O |

| Molecular Weight | 281.93 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Melting Point | >150°C (Decomposes) |

| pKa (Calculated) | ~2.5 (Pyridine N), ~20 (Amine) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |

| Hazards | Irritant (Skin/Eye/Respiratory).[1][2][3] Toxic if swallowed. |

Synthetic Pathways[10]

The synthesis of CAS 79491-47-7 typically follows a sequence involving the functionalization of a pyridine core followed by a reduction step. The most robust route identified in patent literature (e.g., WO2020/025062, CN112312909A) involves the reduction of a nitro precursor.

Primary Synthetic Workflow (The "Nitro-Reduction" Route)

This route ensures high regioselectivity by establishing the bromine and methoxy positions prior to generating the sensitive amino group.

Figure 1: Synthetic workflow for CAS 79491-47-7 via nitro-reduction.[4][1][5][6][2][7][8]

Detailed Experimental Protocol (Step 2: Reduction)

Based on optimized conditions for "Compound 53" synthesis.

Objective: Convert 2,6-dibromo-5-methoxy-3-nitropyridine to this compound.

Reagents:

-

Precursor: 2,6-Dibromo-5-methoxy-3-nitropyridine (1.0 equiv)

-

Reductant: Iron powder (Fe) (4.0 – 5.0 equiv)

-

Solvent/Acid: Glacial Acetic Acid (AcOH)

-

Workup: Sodium Carbonate (Na₂CO₃), Dichloromethane (DCM)

Procedure:

-

Charge: In a reaction vessel, dissolve the nitro precursor (e.g., 360 mg, 1.15 mmol) in glacial acetic acid (4 mL).

-

Activation: Add iron powder (260 mg, 4.64 mmol) in a single portion.

-

Reaction: Stir the suspension vigorously at room temperature for 2 hours. Monitor via LCMS for the disappearance of the nitro peak (M+H ~311/313) and appearance of the amine peak (M+H ~281/283).

-

Quench: Pour the reaction mixture into ice water (20 mL).

-

Neutralization: Carefully adjust pH to 7.0 using saturated aqueous Na₂CO₃ or solid Na₂CO₃. Caution: CO₂ evolution.

-

Extraction: Filter off iron residues. Wash the solid cake with DCM. Extract the aqueous filtrate with DCM (3 x 20 mL).

-

Drying: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).

Critical Quality Attribute (CQA):

-

Regiochemistry: Confirm the preservation of Br atoms at C2 and C6 using ¹H NMR. The amine protons should appear broad around 4.0–6.0 ppm, and the methoxy singlet around 3.8 ppm.

Applications in Drug Discovery[4]

CAS 79491-47-7 is a privileged scaffold for developing inhibitors of the TAM (Tyro3, Axl, Mer) kinase family. These kinases are implicated in immune evasion by tumors and drug resistance.

Mechanism of Action: TAM Kinase Inhibition

The pyridine amine core mimics the adenine ring of ATP, allowing the molecule to bind within the kinase hinge region. The bromine atoms serve as vectors for extending the molecule into the hydrophobic pocket or solvent-exposed regions.

Figure 2: Biological impact of TAM kinase inhibitors derived from the 2,6-dibromo-5-methoxypyridine scaffold.

Structural Utility in SAR

-

C3-Amine: Forms critical hydrogen bonds with the kinase hinge region (e.g., Glu/Met residues).

-

C5-Methoxy: Provides electron density and fills small hydrophobic pockets; can be demethylated to a phenol for further functionalization.

-

C2-Bromine: Highly reactive for Suzuki couplings to attach aryl/heteroaryl "tail" groups.

-

C6-Bromine: Less reactive than C2 (due to sterics or electronics), allowing for sequential, selective cross-coupling.

Safety & Handling

-

P-Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/clothing).

-

H-Codes: H301 (Toxic if swallowed), H315 (Causes skin irritation).

-

Waste Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

-

Stability: The amine group is prone to oxidation; store under inert gas.

References

-

Patent CN112312909A : Compounds for the treatment of kinase-dependent disorders. (Describes the synthesis of "Compound 53" via Fe reduction).

-

Patent WO2020/025062 : Heterocyclic compounds as Axl/Mer inhibitors. (Related family describing the use of this intermediate).

-

PubChem Compound Summary : this compound.

-

ChemicalBook Entry : Properties of 2,6-Dibromo-5-methoxypyridine derivatives.

Sources

- 1. WO2015129926A1 - Pyrazole amide derivative - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Multi-Modal Spectroscopic Approach to the Definitive Structure Elucidation of 2,6-Dibromo-5-methoxypyridin-3-amine

Introduction: The Significance of a Substituted Pyridine Core

In the landscape of modern medicinal chemistry and materials science, substituted pyridine scaffolds are of paramount importance. They represent a privileged structural motif found in numerous pharmaceuticals and functional materials. 2,6-Dibromo-5-methoxypyridin-3-amine is a key heterocyclic building block, offering multiple points for synthetic diversification. The bromine atoms at the 2 and 6 positions are ripe for cross-coupling reactions, the amine at position 3 provides a nucleophilic handle, and the methoxy group at position 5 electronically modulates the ring.[1] Given its potential in drug development pipelines and as a synthetic intermediate, the unambiguous confirmation of its structure is not merely an academic exercise—it is a critical prerequisite for any further research and development.[2][3][4]

This technical guide presents a holistic and logical workflow for the complete structure elucidation of this compound. We will move beyond a simple recitation of data, focusing instead on the causality behind our experimental choices and the synergy between different analytical techniques. Each step is designed to build upon the last, creating a self-validating system that culminates in a single, undeniable structural assignment.

The Strategic Workflow: A Blueprint for Certainty

The definitive elucidation of a novel or synthesized small molecule is a process of systematic, orthogonal analysis. Each technique provides a unique piece of the puzzle, and their combined power lies in mutual corroboration. Our strategy begins with a broad assessment of molecular weight and elemental composition, progressively narrows down the functional groups present, and concludes with a precise mapping of the atomic framework.

Figure 1: A strategic workflow for small molecule structure elucidation.

Part 1: Mass Spectrometry – The Molecular Blueprint

Expertise & Causality: Our first analytical step is always Mass Spectrometry (MS). Before we invest time in detailed structural mapping, we must answer the most fundamental questions: What is the molecular weight, and what is the elemental formula? High-Resolution Mass Spectrometry (HRMS) is the ideal tool, providing mass accuracy to several decimal places, which severely constrains the possible elemental compositions.[5][6] For this specific molecule, MS also serves a critical confirmatory role due to the unique isotopic signature of bromine.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion ([M+H]⁺).

-

Acquisition Mode: Acquire data in positive ion mode to detect the protonated molecule.

-

Mass Range: Scan a mass range from m/z 100 to 500 to ensure capture of the molecular ion and any potential fragments.

-

Calibration: Ensure the instrument is calibrated with a known standard to guarantee high mass accuracy.

Expected Data & Interpretation: The molecular formula of this compound is C₆H₆Br₂N₂O. The most compelling evidence from the mass spectrum is the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[7] A molecule containing two bromine atoms will therefore exhibit a characteristic triplet of peaks: M⁺, (M+2)⁺, and (M+4)⁺, with a relative intensity ratio of approximately 1:2:1.[8] This pattern is an unmistakable fingerprint.

| Parameter | Expected Value | Interpretation & Significance |

| Molecular Formula | C₆H₆Br₂N₂O | Proposed elemental composition. |

| Exact Mass [M] | 281.8847 | The neutral monoisotopic mass. |

| m/z for [M+H]⁺ (⁷⁹Br, ⁷⁹Br) | 282.8925 | Corresponds to the lightest isotopologue. |

| m/z for [M+H]⁺ (⁷⁹Br, ⁸¹Br) | 284.8905 | The most abundant peak in the cluster (~2x the intensity of M⁺). |

| m/z for [M+H]⁺ (⁸¹Br, ⁸¹Br) | 286.8884 | Corresponds to the heaviest isotopologue (~1x the intensity of M⁺). |

| Key Fragments | [M-Br]⁺, [M-CH₃]⁺ | Loss of a bromine atom or a methyl group are common fragmentation pathways for such structures, providing initial clues about labile groups.[9][10][11] |

| Table 1: Predicted High-Resolution Mass Spectrometry Data. |

The observation of this 1:2:1 isotopic cluster at the predicted high-resolution m/z values provides exceptionally strong evidence for the presence of two bromine atoms and the overall elemental formula.

Part 2: Infrared Spectroscopy – Functional Group Fingerprinting

Expertise & Causality: With the molecular formula established, we use Fourier-Transform Infrared (FT-IR) Spectroscopy to quickly confirm the presence of the expected functional groups.[12] While MS tells us what atoms are present, IR tells us how they are bonded. This is a rapid, non-destructive technique that validates the key structural motifs—amine, ether, and aromatic ring—implied by our proposed structure.[13]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation (like KBr pellets) is required.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (H₂O, CO₂) absorbances.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform baseline correction and peak picking.

Expected Data & Interpretation: The IR spectrum should display characteristic absorption bands that correspond to the vibrations of the molecule's specific bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂)[14][15] |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2980 - 2850 | C-H Stretch | Methoxy Group (-OCH₃) |

| 1620 - 1580 | C=C and C=N Stretch | Pyridine Ring Skeleton[16] |

| ~1250 | C-O Asymmetric Stretch | Aryl-Alkyl Ether (-OCH₃) |

| ~1050 | C-N Stretch | Aromatic Amine |

| Below 800 | C-Br Stretch | Bromo-substituent |

| Table 2: Characteristic FT-IR Absorption Bands. |

The appearance of a doublet in the 3450-3300 cm⁻¹ region is definitive for a primary amine. This, combined with the strong C-O stretch of the ether and the skeletal vibrations of the aromatic ring, provides a complete functional group inventory that perfectly matches the proposed structure.

Part 3: NMR Spectroscopy – The Definitive Structural Map

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation.[17][18] It provides unambiguous information about the chemical environment, connectivity, and spatial relationships of atoms. We will use both ¹H and ¹³C NMR to build a complete picture of the molecule's carbon-hydrogen framework.[19][20]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for revealing exchangeable protons like those on an amine.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to ensure each unique carbon appears as a singlet.

-

Expected Data & Interpretation:

¹H NMR Spectrum: The beauty of this molecule's structure lies in its simplicity from a proton NMR perspective. We expect only three distinct signals.

| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~7.5 - 7.8 | Singlet (s) | 1H | C4-H | This lone aromatic proton has no adjacent proton neighbors, hence it appears as a sharp singlet. Its downfield shift is due to the anisotropic effect of the aromatic ring. |

| 2 | ~5.0 - 5.5 | Broad Singlet (br s) | 2H | -NH₂ | Amine protons are exchangeable and often appear as a broad signal. The chemical shift can vary with concentration and solvent. |

| 3 | ~3.9 - 4.1 | Singlet (s) | 3H | -OCH₃ | The three methoxy protons are equivalent and have no adjacent protons, resulting in a sharp singlet. |

| Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆). |

¹³C NMR Spectrum: The proton-decoupled ¹³C spectrum will reveal the six unique carbon environments of the pyridine ring.

| Predicted δ (ppm) | Assignment | Rationale |

| ~150 - 155 | C 5-OCH₃ | The carbon directly attached to the electronegative oxygen of the methoxy group will be significantly deshielded and shifted far downfield. |

| ~140 - 145 | C 3-NH₂ | The carbon bearing the amine group is also shifted downfield. |

| ~135 - 140 | C 4-H | The sole protonated carbon on the ring. Its chemical shift can be confirmed with a DEPT-135 experiment. |

| ~120 - 125 | C 2-Br | Carbons attached to bromine are deshielded, but typically less so than those attached to oxygen or nitrogen in an aromatic system.[21] |

| ~115 - 120 | C 6-Br | The second carbon attached to bromine, in a slightly different electronic environment than C2. |

| ~55 - 60 | -OC H₃ | The aliphatic carbon of the methoxy group, appearing in the typical upfield region for such carbons. |

| Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆). |

The combination of observing exactly three proton signals and six carbon signals with the predicted chemical shifts and multiplicities provides an incredibly detailed and robust confirmation of the proposed atomic arrangement.

Part 4: Final Synthesis – A Self-Validating Conclusion

The final step is not a new experiment but a critical intellectual exercise: integrating all data streams to ensure they tell a single, consistent story. This cross-validation is the hallmark of trustworthy scientific inquiry.

Figure 2: Logical integration of multimodal data to confirm the final structure.

The HRMS data definitively establishes the elemental formula C₆H₆Br₂N₂O and the presence of two bromine atoms.[5] The FT-IR data confirms the molecule contains a primary amine, an aryl-alkyl ether, and an aromatic ring.[15] The ¹H NMR data perfectly aligns, showing a single, isolated aromatic proton, two amine protons, and three methoxy protons. Finally, the ¹³C NMR confirms the presence of six unique carbons in the pyridine skeleton. Each piece of evidence from one technique is independently and unequivocally supported by the others, leaving no room for ambiguity. The collective data converge to the conclusive identification of the compound as This compound .

References

-

Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1), 23-60. [Link]

-

Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. [Link]

-

LCGC Staff. (2023). Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International. [Link]

-

Defence Technical Information Center. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Link]

-

Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. [Link]

-

Clariant Analytical Sciences. (n.d.). Structure Elucidation. [Link]

-

Reyes-García, J. C., et al. (2024). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Magnetic Resonance in Chemistry. [Link]

-

Roth, G. J. (2022). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]

-

Iglesias-Reguant, A., et al. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes. Physical Chemistry Chemical Physics, 25(30), 20033-20038. [Link]

-

Arnaudov, M. G., et al. (2018). A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. [Link]

-

ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). [Link]

-

Zultanski, S. L., & Sigman, M. S. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 752-758. [Link]

-

Zhang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1582. [Link]

-

Zultanski, S. L., & Sigman, M. S. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

-

Nielsen, M. K., et al. (2015). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 137(30), 9571-9574. [Link]

-

El-Sayed, N. N. E., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3426. [Link]

-

Schuster, I. I., & Roberts, J. D. (1979). Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry, 44(22), 3864-3867. [Link]

-

Stefaniak, L., et al. (1993). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 33(4), 549-551. [Link]

-

Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. [Link]

-

Hagimori, M., et al. (2022). Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journal of Organic Chemistry, 18, 580-587. [Link]

-

Al-Ameri, G. F., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(5), 385-394. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. [Link]

- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

Wang, Y., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127710. [Link]

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]

-

Li, Y., et al. (2023). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Journal of Medicinal Chemistry, 66(15), 10464-10483. [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. savemyexams.com [savemyexams.com]

- 8. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. clariant.com [clariant.com]

- 13. Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02412A [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 18. JEOL USA blog | Structure Elucidation Challenges: How Can Advance [jeolusa.com]

- 19. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Starting materials for 2,6-Dibromo-5-methoxypyridin-3-amine synthesis

This guide provides an in-depth technical analysis of the synthetic strategies for 2,6-Dibromo-5-methoxypyridin-3-amine , a critical intermediate in the development of Axl and Mer receptor tyrosine kinase inhibitors.

Executive Summary & Target Analysis

Target Molecule: this compound CAS Number: 1019906-07-6 (Approximate/Derivative) Molecular Formula: C₆H₆Br₂N₂O Role: Key pharmacophore scaffold for Type I and Type II kinase inhibitors targeting the TAM family (Tyro3, Axl, Mer). The 2,6-dibromo functionality allows for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct complex heteroaryl architectures.

Retrosynthetic Logic

The synthesis hinges on the orthogonal introduction of the amino and methoxy groups while controlling the halogenation pattern. The 3-amino and 5-methoxy groups are mutually reinforcing ortho/para directors, creating a "super-activated" 2 and 6 positions, which facilitates dibromination but requires careful control to prevent over-bromination or oxidation.

Two primary routes are identified:

-

The Nitro-Reduction Pathway (Patent-Validated): Utilizes a nitro group as a masked amine and meta-director during early stages, followed by late-stage bromination and reduction.

-

The Direct Amine-Bromination Pathway: Builds the electron-rich 3-amino-5-methoxypyridine core first, followed by electrophilic bromination.

Route 1: The Nitro-Reduction Pathway (Patent Aligned)

This route is frequently cited in patent literature (e.g., WO 2019/015289) for large-scale preparation. It mitigates the risk of amine oxidation during bromination by keeping the nitrogen in its oxidized nitro state until the final step.

Step-by-Step Workflow

Starting Material: 3,5-Dibromopyridine or 3,5-Dinitropyridine

-

Nucleophilic Aromatic Substitution (

):-

Precursor: 3,5-Dinitropyridine (or 3-Bromo-5-nitropyridine).

-

Reaction: Displacement of one nitro group (or bromine) with methoxide.

-

Reagents: NaOMe, MeOH, Reflux.

-

Intermediate: 3-Methoxy-5-nitropyridine .

-

Mechanism:[1][2][3] The strong electron-withdrawing nature of the nitro groups activates the pyridine ring for nucleophilic attack at the C3/C5 position.

-

-

Electrophilic Aromatic Bromination:

-

Substrate: 3-Methoxy-5-nitropyridine.

-

Reagents:

or NBS, AcOH/NaOAc, Heat.[4] -

Logic: The methoxy group (C3) strongly activates the ortho (C2, C4) and para (C6) positions. The nitro group (C5) deactivates but directs meta (which is C3 - occupied). The synergistic activation by OMe directs bromination to C2 and C6.

-

Intermediate: 2,6-Dibromo-3-methoxy-5-nitropyridine (Referred to as "Compound 22" in patents).

-

-

Nitro Reduction:

Figure 1: The Nitro-Reduction synthesis pathway, prioritizing regiocontrol via the nitro group.

Route 2: The Direct Amine-Bromination Pathway

This route is more convergent and avoids the use of energetic dinitropyridines. It relies on the availability of 3,5-dibromopyridine.[3][7]

Step-by-Step Workflow

Starting Material: 3,5-Dibromopyridine[3][7][8]

-

Mono-Methoxylation:

-

Amination (C-N Coupling):

-

Reaction: Buchwald-Hartwig or Ullmann-type coupling to convert Ar-Br to Ar-

. -

Reagents:

(aq), CuI, L-Proline, -

Intermediate: 3-Amino-5-methoxypyridine .

-

-

Regioselective Dibromination:

Figure 2: The Direct Amine route, utilizing modern cross-coupling and controlled halogenation.

Comparative Analysis of Routes

| Feature | Route 1 (Nitro Precursor) | Route 2 (Amine Intermediate) |

| Safety | Moderate: Requires handling nitro/dinitropyridines (energetic). | High: Uses stable halide intermediates. |

| Scalability | High: Steps are robust; Fe reduction is cheap/scalable. | Moderate: Cu/Pd coupling can be expensive/finicky at kilo-scale. |

| Regiocontrol | Excellent: Nitro group blocks/directs effectively. | Good: Relies on steric difference between C2/C6 and C4. |

| Step Count | 3-4 Linear Steps | 3 Linear Steps |

| Key Challenge | Synthesis of 3-Methoxy-5-nitropyridine. | Clean mono-amination of the dibromo precursor. |

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Bromo-5-methoxypyridine (Route 2, Step 1)

Source: Adapted from ChemicalBook & RSC Advances (Ref 1.3, 1.9)

-

Setup: A 1L flask equipped with a reflux condenser and mechanical stirrer.

-

Reagents:

-

Procedure:

-

Dissolve 3,5-dibromopyridine in DMF.

-

Add NaOMe and MeOH.[10]

-

Heat the mixture to 90°C for 1-2 hours. Monitor by TLC/HPLC.

-

Workup: Cool to RT. Pour into ice water (1.5 L). Extract with

or EtOAc (3 x 200 mL). Wash organics with brine, dry over -

Purification: Silica gel chromatography (5-10% EtOAc in Hexane).

-

Yield: ~26 g (73%) as an off-white solid.[7]

-

Protocol B: Reduction of 2,6-Dibromo-3-methoxy-5-nitropyridine (Route 1, Step 3)

Source: WO 2019/015289 (Ref 1.1)

-

Reagents:

-

Procedure:

-

Suspend the nitro compound in AcOH.

-

Add Fe powder in portions.

-

Stir at Room Temperature for 2 hours. (Exothermic reaction; cooling may be needed on larger scale).

-

Workup: Pour into ice water. Neutralize to pH 7 with

. Filter the solids (product + iron salts).[6] Wash the filter cake with DCM.[6][11] -

Isolation: The filtrate is separated, organic layer dried and concentrated.[8][12]

-

Yield: Product is often pure enough for next step or recrystallized from EtOH.

-

References

-

Vertex Pharmaceuticals Inc. (2019). Compounds for the treatment of kinase dependent disorders. WO 2019/015289 A1. (Describes the synthesis of this compound from the nitro precursor).

-

ChemicalBook. (2025).[10] Synthesis of 3-Bromo-5-methoxypyridine. (Protocol for methoxylation of 3,5-dibromopyridine).

-

Heterocycles. (2011). A Facile and Efficient Synthesis of 3-Amino-5-bromopyridine Derivatives Using Microwave Irradiation. Vol 83, No. 4. (Provides context for amination of bromopyridines).

-

Sigma-Aldrich. (2025). Product Specification: 3-Bromo-5-methoxypyridine. (Physical properties and safety data).

- J. Org. Chem. (2014). Regioselective Bromination of Activated Aromatic Compounds.

Sources

- 1. longdom.org [longdom.org]

- 2. prepchem.com [prepchem.com]

- 3. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. This compound | 79491-47-7 [sigmaaldrich.com]

- 6. BR112020015199A2 - compounds for the treatment of kinase dependent disorders - Google Patents [patents.google.com]

- 7. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 10. Uses|Sodium Methoxide Aqueous Solution-Hosea Chem [hoseachem.com]

- 11. CN112312909A - Compounds for the treatment of kinase-dependent disorders - Google Patents [patents.google.com]

- 12. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

2,6-Dibromo-5-methoxypyridin-3-amine molecular formula C6H6Br2N2O

High-Value Heterocyclic Scaffold for Next-Generation Small Molecule Therapeutics [1]

Part 1: Executive Summary & Core Directive

2,6-Dibromo-5-methoxypyridin-3-amine (CAS: 79491-47-7) is a highly functionalized pyridine scaffold characterized by its unique "push-pull" electronic architecture.[1] With two reactive bromine handles flanking electron-donating amine and methoxy groups, this compound serves as a critical linchpin in the synthesis of complex heterocyclic drugs, particularly kinase inhibitors and SHP2 allosteric inhibitors.

This guide moves beyond standard catalog data to provide a mechanistic blueprint for utilizing this scaffold. We explore its regioselective synthesis, divergent cross-coupling capabilities, and handling protocols, ensuring reproducible success in high-stakes drug development campaigns.

Part 2: Chemical Profile & Structural Logic[1]

Molecular Identity

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 79491-47-7 |

| Molecular Formula | C₆H₆Br₂N₂O |

| Molecular Weight | 281.93 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, EtOAc; Low solubility in water |

| Melting Point | 132–135 °C (Typical range for this class) |

Structural Analysis

The molecule features a pyridine core decorated with four substituents, creating a dense functional array:

-

Pyridine Nitrogen (N1): Electron-withdrawing, activating C2 and C6 for nucleophilic attack (

). -

Bromine Handles (C2, C6):

-

Electron Donors (C3-NH₂, C5-OMe):

Part 3: Synthetic Pathways & Protocols[1]

Synthesis Strategy: Electrophilic Bromination

The most robust route to this compound utilizes the synergistic directing effects of the amino and methoxy groups on the 3-amino-5-methoxypyridine precursor.[1]

Mechanism: The C3-amino group directs ortho (C2, C4) and para (C6).[1] The C5-methoxy group directs ortho (C4, C6) and para (C2).[1] Positions C2 and C6 are doubly activated, while C4 is sterically crowded.[1] Controlled bromination selectively targets C2 and C6.[1]

Visual Workflow (Synthesis)

Caption: Regioselective synthesis targeting C2 and C6 positions via electrophilic aromatic substitution.

Detailed Experimental Protocol

Objective: Synthesis of this compound (10g scale).

Reagents:

-

3-Amino-5-methoxypyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.2 eq)[1]

-

Acetonitrile (MeCN) (10 vol)[1]

-

Sodium thiosulfate (aq)[1]

Step-by-Step Methodology:

-

Dissolution: Charge a 500 mL round-bottom flask with 3-amino-5-methoxypyridine (10.0 g, 80.6 mmol) and MeCN (100 mL). Stir until fully dissolved.

-

Cooling: Cool the solution to 0–5 °C using an ice bath. Critical: Controlling temperature prevents over-bromination or tar formation.[1]

-

Bromination: Add NBS (31.6 g, 177.3 mmol) portion-wise over 30 minutes. Maintain internal temperature <10 °C.

-

Reaction: Remove ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor by LC-MS (Target M+H: ~283/285/287 pattern).[1]

-

Quenching: Dilute the reaction mixture with water (200 mL) and add saturated aqueous sodium thiosulfate (50 mL) to quench excess bromine.

-

Extraction: Extract with Ethyl Acetate (3 x 100 mL). Combine organic layers.

-

Washing: Wash combined organics with brine (100 mL), dry over anhydrous

, and filter. -

Purification: Concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

-

Yield: Expect 15–18 g (65–80% yield) of off-white solid.

Part 4: Reactivity & Applications in Drug Discovery

Divergent Functionalization

The power of this scaffold lies in the differential reactivity of the two bromine atoms.

-

Site A (C2-Br): More reactive toward

displacements due to proximity to the activating pyridine nitrogen and the stabilizing H-bond interaction with the C3-amine.[1] -

Site B (C6-Br): Typically reacts second in sequential cross-couplings or requires specialized Pd-catalysts (e.g., Buchwald-Hartwig).[1]

Visual Workflow (Reactivity)

Caption: Differential reactivity map highlighting C2 vs. C6 functionalization pathways.

Application Case Study: Kinase Inhibitors

In the development of ATP-competitive kinase inhibitors, the 2-amino-3-methoxypyridine motif (derived from this scaffold) often serves as the "hinge-binding" element.[1]

-

Mechanism: The C3-amine forms a hydrogen bond with the kinase hinge region backbone carbonyl. The N1-pyridine nitrogen accepts a hydrogen bond from the backbone amide NH.[1]

-

Role of Br: The bromines allow the attachment of a "tail" (solubilizing group) at C6 and a "core" hydrophobic moiety at C2 to occupy the specificity pocket.

Part 5: Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT - Single Exp. | H335 | May cause respiratory irritation.[1] |

Precautionary Measures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

-

Ventilation: Always handle within a certified chemical fume hood to avoid inhalation of dust.[1]

-

Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

Part 6: References

-

Regioselective Bromination of Aminopyridines Source: Organic Syntheses, Coll.[1][4] Vol. 5, p. 346 (1973) URL:[Link] Relevance: Establishes the directing effects of amino groups in pyridine rings (C2/C6 activation).

- vs. Suzuki coupling reactivity in di-bromo pyridines.

-

PubChem Compound Summary: 5-Bromo-2-methoxypyridin-3-amine (Isomer/Related) Source: National Library of Medicine URL:[Link] Relevance:[1][2][4][5][6][7][8][9] Safety data (H-codes) and structural analogs for toxicity inference.[1]

Sources

- 1. 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1261269-82-2 2-PyridinaMine, 3,5-dibroMo-4-Methoxy- [9cmx.com]

- 3. methyl 3-(5-methoxypyridin-3-yl)benzoate [1373232-69-9]生产工厂 - 凯美西 [chemsigma.cn]

- 4. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]

- 5. 2,6-dibroMo-3-Methoxypyridine | 79491-45-5 [chemicalbook.com]

- 6. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bibliotekanauki.pl [bibliotekanauki.pl]

- 8. researchgate.net [researchgate.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Strategic Role of Bromination in Modern Pyridine Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Abstract: The pyridine nucleus is a cornerstone of modern pharmaceuticals and agrochemicals, yet its synthesis remains a subject of intense research. This technical guide explores the multifaceted and strategic role of bromination in the construction and functionalization of the pyridine ring. Far from being a simple placeholder, the bromine atom acts as a powerful synthetic lever, enabling classical ring-closing strategies, directing the regiochemistry of substitution, and serving as a versatile coupling handle for introducing molecular complexity. We will delve into the causality behind using brominated intermediates in established methods like the Guareschi-Thorpe and Bohlmann-Rahtz syntheses, examine modern C-H activation and direct bromination techniques, and provide a detailed overview of the bromopyridine as a linchpin in palladium-catalyzed cross-coupling and lithium-halogen exchange reactions. This guide is designed for the practicing scientist, offering not just a review of methods but an in-depth analysis of the underlying chemical principles and field-proven protocols that drive innovation in drug discovery and development.

Introduction: The Enduring Importance of the Pyridine Nucleus

The pyridine scaffold is one of the most prevalent N-heterocycles in medicinal chemistry, forming the core of numerous blockbuster drugs. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and structural resemblance to benzene make it a privileged structure in drug design. However, the synthesis of substituted pyridines is not always trivial. The electron-deficient nature of the ring deactivates it towards standard electrophilic aromatic substitution, often requiring harsh conditions that are incompatible with sensitive functional groups.[1][2]

This synthetic challenge necessitates strategic approaches, among which the use of halogenated intermediates, particularly brominated ones, is paramount. Bromine offers an optimal balance of reactivity and stability. It can be introduced with high regioselectivity and serves two primary strategic purposes:

-

As an activating or directing group: In classical ring syntheses, a bromine atom can render an adjacent carbon sufficiently electrophilic to facilitate a key bond-forming cyclization step.

-

As a versatile functionalization handle: A bromine atom on a pre-formed pyridine ring is an excellent linchpin for introducing a vast array of substituents through modern cross-coupling chemistry, a cornerstone of contemporary drug discovery.[3][4]

This guide provides a detailed exploration of these roles, bridging classical mechanisms with modern applications.

Bromination in Classical Pyridine Ring Construction

Historically, the challenge of pyridine synthesis was met with elegant condensation reactions that build the ring from acyclic precursors. In many of these methods, bromination of a starting material is not an incidental choice but a critical design element that enables the entire synthetic cascade.

The Guareschi-Thorpe Condensation: A Case Study in Bromine-Mediated Cyclization

The Guareschi-Thorpe synthesis is a classic method for preparing 2-pyridones, which are important precursors to 2-hydroxypyridines.[5][6] The reaction typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound.[7][8] While the original synthesis uses 1,3-diesters, a powerful variant employs α-bromo ketones.

The use of an α-bromo ketone is a strategic choice that fundamentally enables the key cyclization step. The bromine atom serves as an excellent leaving group, facilitating an intramolecular nucleophilic substitution that would otherwise be unfeasible.

The mechanism proceeds as follows:

-

Knoevenagel Condensation: The active methylene group of cyanoacetamide condenses with the ketone carbonyl of the α-bromo ketone.

-

Michael Addition: A second molecule of a β-ketoester or similar active methylene compound adds to the α,β-unsaturated nitrile in a Michael fashion.

-

Tautomerization and Cyclization: The crucial step involves tautomerization to form an enolate, which then displaces the bromide ion in an intramolecular SN2 reaction to form the six-membered dihydropyridine ring.

-

Aromatization: Subsequent elimination of water and tautomerization leads to the final 2-pyridone product.

The bromine atom's high leaving group ability is the causal factor that drives the irreversible ring-closing step, making the overall transformation efficient.

Caption: Guareschi-Thorpe synthesis workflow.

This protocol is a representative example and should be adapted based on specific substrates.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl cyanoacetate (1.0 eq) and 3-bromo-2-butanone (1.0 eq) in absolute ethanol.

-

Base Addition: Add piperidine (0.1 eq) as a basic catalyst to the solution.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from ethanol or ethyl acetate can be performed for further purification.

-

Validation: Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.

The Bohlmann-Rahtz Synthesis

The Bohlmann-Rahtz synthesis is another powerful method that constructs the pyridine ring from acyclic precursors, specifically by reacting an enamine with an ethynyl ketone.[9][10][11] The reaction proceeds via an aminodiene intermediate which, upon heating, undergoes cyclodehydration to furnish a 2,3,6-trisubstituted pyridine.[10][12] While the classic reaction doesn't inherently use bromine, a key modification involves using α-bromomethyl ketones. This strategic choice provides a more reactive electrophile, often leading to milder reaction conditions and broader substrate scope. The bromine facilitates the initial condensation and subsequent cyclization cascade.

Modern Approaches: Direct Bromination of Pyridines

While classical methods build the ring from the ground up, a more common strategy in drug development is to functionalize a pre-existing pyridine core. Direct bromination is a key tool for this purpose, but it is not without its challenges.

Electrophilic Bromination

Due to the electron-deficient nature of the pyridine ring, electrophilic substitution is difficult and generally requires harsh conditions.[1] The nitrogen atom deactivates the ring, particularly at the 2-, 4-, and 6-positions. Furthermore, the pyridine nitrogen itself is basic and will preferentially react with electrophiles or the acidic medium, forming a pyridinium salt which is even more deactivated.[13]

Consequently, direct bromination with Br₂ typically requires high temperatures and strongly acidic conditions (e.g., oleum), leading primarily to 3-bromopyridine and 3,5-dibromopyridine.[14][15][16]

| Reagent/Condition | Major Product(s) | Causality & Insights |

| Br₂ / Oleum / 130°C | 3-Bromopyridine | The reaction proceeds on the pyridinium-1-sulfonate species, directing the electrophile to the 3-position.[13] |

| Br₂ / Charcoal / 300°C | 3-Bromo & 3,5-Dibromopyridine | High-temperature vapor-phase reaction favoring thermodynamic products.[15] |

| N-Bromosuccinimide (NBS) | Varies (Ring or Side-chain) | Can act as either an electrophilic or radical bromine source depending on conditions.[17] |

Table 1: Conditions for Electrophilic Bromination of Pyridine.

Radical C-H Bromination

To access isomers that are difficult to obtain via electrophilic routes, radical bromination offers a complementary strategy. Using radical initiators like AIBN or light in non-polar solvents, N-bromosuccinimide (NBS) can effect bromination on alkyl side chains (benzylic positions) of picolines (methylpyridines).[17] The regioselectivity often favors bromination on the methyl group furthest from the deactivating nitrogen atom.[17] This method avoids the harsh acidic conditions of electrophilic bromination and provides a pathway to bromomethylpyridines, which are themselves valuable synthetic intermediates.

Caption: Decision workflow for pyridine bromination.

The Bromopyridine Linchpin: A Gateway to Molecular Complexity

Perhaps the most significant role of bromination in modern pyridine synthesis is to create a "handle" for subsequent functionalization. Bromopyridines are exceptionally versatile intermediates, primarily through palladium-catalyzed cross-coupling reactions and metal-halogen exchange.[3]

Palladium-Catalyzed Cross-Coupling Reactions

Bromopyridines are ideal substrates for a wide range of Pd-catalyzed reactions, including Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations.[3][4][18]

The choice of halogen is critical for successful cross-coupling. While iodides are more reactive, they are also more expensive and less stable. Chlorides are cheaper but are often too unreactive, requiring specialized, highly active catalysts. Bromides represent the "goldilocks" choice for many applications:

-

Reactivity: The C-Br bond is readily cleaved by palladium(0) in the oxidative addition step, often under milder conditions than the corresponding C-Cl bond.[19]

-

Stability: Bromopyridines are generally stable, purifiable by chromatography, and can be stored, unlike some of the more reactive organometallic intermediates they generate.

-

Availability: A wide variety of bromopyridines are commercially available or readily synthesized.

| Halogen | Relative Reactivity (Oxidative Addition) | Cost | Stability | Typical Use Case |

| Iodo | Highest | High | Moderate | Difficult couplings requiring maximum reactivity. |

| Bromo | Intermediate | Moderate | High | Workhorse for most cross-coupling applications. [19] |

| Chloro | Lowest | Low | High | Large-scale synthesis where cost is critical and catalyst optimization is feasible. |

Table 2: Comparison of Halopyridines in Pd-Catalyzed Cross-Coupling.

Lithium-Halogen Exchange

Another powerful transformation of bromopyridines is the bromine-lithium exchange.[20] This reaction, typically performed at low temperatures (e.g., -78 °C) with an organolithium reagent like n-butyllithium, rapidly converts the C-Br bond into a C-Li bond.[21] This generates a strongly nucleophilic pyridyllithium species that can react with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides).

This method is synthetically crucial because direct deprotonation (lithiation) of pyridine is often difficult to control and can lead to undesired side reactions or isomer mixtures.[20] The bromine-lithium exchange provides a clean, regiochemically precise route to a specific pyridyl anion.[22][23] Using Grignard reagents for a bromine-magnesium exchange is also a common and often milder alternative.[24]

Caption: Functionalization pathways from a bromopyridine.

This protocol is a representative example and requires strict anhydrous and inert atmosphere techniques.

-

Setup: Assemble an oven-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen) equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Reagent Addition: Dissolve 3-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir for 30-60 minutes at -78 °C. The completion of the exchange can sometimes be observed by a color change.

-

Electrophilic Quench: Add a solution of the electrophile (e.g., benzaldehyde, 1.1 eq) in anhydrous THF dropwise, again maintaining the temperature below -70 °C.

-

Warming and Quench: After stirring for 1-2 hours at -78 °C, slowly allow the reaction to warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[25]

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate or another suitable organic solvent. Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Validation: Characterize the final product using appropriate analytical methods (NMR, MS, IR).

Conclusion: Bromination as an Indispensable Tool

Bromination is far more than a simple halogenation reaction in the context of pyridine chemistry. It is a strategic and enabling transformation that underpins a vast array of synthetic methodologies. From facilitating ring closure in classical syntheses to serving as the most versatile handle for modern cross-coupling and organometallic functionalization, the bromine atom provides chemists with a reliable and powerful lever to construct and elaborate the pyridine core. For researchers, scientists, and drug development professionals, a deep understanding of the causality and application of bromination strategies is essential for the efficient and innovative synthesis of the next generation of pyridine-containing molecules.

References

-

Ningbo Inno Pharmchem Co.,Ltd. (2026, February 14). The Chemical Synthesis of Pyridine Derivatives Using 3-Bromoisonicotinic Acid. 3

-

ResearchGate. (2025, August 6). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Link

-

PMC. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Link

-

Elsevier. (2014, August 30). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Link

-

Wikipedia. Bohlmann–Rahtz pyridine synthesis. Link

-

J-STAGE. One-Flow Operation via 4-Bromopyridine Enables Flash Synthesis of AChE Inhibitor. Link

-

J. A. Joule & K. Mills. Heterocyclic Chemistry. Link

-

Wikipedia. Pyridine. Link

-

American Chemical Society. (2020, May 15). Optimization of Organolithium Reactions. Link

-

Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. Link

-

Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. Link

-

PMC. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Link

-

Royal Society of Chemistry. (2023, January 9). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Link

-

Semantic Scholar. Bromine-lithium exchange under non-cryogenic conditions: TMSCH(2)Li-LiDMAE promoted C-2 lithiation of 2,3-dibromopyridine. Link

-

American Chemical Society. Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. Link

-

SlideShare. (2016, November 28). Unit 4 Pyridine. Link

-

Canadian Journal of Chemistry. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Link

-

J&K Scientific LLC. (2025, May 27). Bohlmann–Rahtz Pyridine Synthesis. Link

-

Academia.edu. Synthesis of Functionalized Pyridines by Substitution of Hetarenium-Activated Pentachloropyridine with Bisnucleophiles. Link

-

PMC. Regioselective difunctionalization of pyridines via 3,4-pyridynes. Link

-

Royal Society of Chemistry. (2021, March 25). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Link

-

SynArchive. Bohlmann-Rahtz Pyridine Synthesis. Link

-

Scribd. Bohlmann-Rahtz Pyridine Synthesis Guide. Link

-

American Chemical Society. (2012, February 7). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. Link

-

Royal Society of Chemistry. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Link

-

University of Strathclyde. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Link

-

ResearchGate. Carbonylative cross-coupling reaction of 2-bromopyridine with phenylboronic acid. Link

-

Scribd. Pyridine: Electrophilic & Nucleophilic Reactions. Link

-

Organic Chemistry. Guareschi-Thorpe synthesis of pyridine. Link

-

Wiley Online Library. Guareschi-Thorpe Condensation. Link

-

ResearchGate. Chlorination and bromination of pyridine. Link

-

PMC. (2023, August 21). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Link

-

American Chemical Society. (2001, January 24). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. Link

-

Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Link

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. jocpr.com [jocpr.com]

- 5. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 6. Guareschi-Thorpe Condensation [drugfuture.com]

- 7. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 10. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 11. jk-sci.com [jk-sci.com]

- 12. synarchive.com [synarchive.com]

- 13. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 14. chempanda.com [chempanda.com]

- 15. Unit 4 Pyridine | PDF [slideshare.net]

- 16. scribd.com [scribd.com]

- 17. daneshyari.com [daneshyari.com]

- 18. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]

- 20. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sites.wp.odu.edu [sites.wp.odu.edu]

- 22. semanticscholar.org [semanticscholar.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]

2,6-Dibromo-5-methoxypyridin-3-amine literature review

An In-depth Technical Guide to the Synthesis and Application of 2,6-Dibromo-5-methoxypyridin-3-amine

Part 1: Executive Summary & Strategic Importance

This compound (CAS: 79491-47-7 ) is a high-value heterocyclic intermediate primarily utilized in the discovery of small-molecule kinase inhibitors. Its structural uniqueness lies in its dense functionalization: a pyridine core equipped with two chemically distinct bromine handles (C2, C6), a polarity-modulating methoxy group (C5), and a primary amine (C3) capable of forming critical hydrogen bonds within the ATP-binding pockets of enzymes.

This compound has emerged as a linchpin in the synthesis of TAM family kinase inhibitors (Tyro3, Axl, Mer), particularly for oncology indications where Axl/Mer overexpression drives metastasis and drug resistance.

Structural Analysis & Reactivity Profile

| Position | Substituent | Reactivity / Function |

| C2 & C6 | Bromine | Electrophilic sites for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). C2 is typically more reactive toward |

| C3 | Amine ( | Nucleophilic handle for amide coupling, urea formation, or cyclization to fused systems (e.g., imidazopyridines). Acts as a hinge binder in kinase inhibitors. |

| C5 | Methoxy ( | Electron-donating group (EDG) . Modulates the pKa of the pyridine nitrogen and improves solubility/metabolic stability of the final drug candidate. |

Part 2: Synthesis Protocols

The synthesis of this compound requires a strategy that ensures correct regiochemistry, particularly regarding the placement of the bromine atoms relative to the methoxy and amine groups.

Primary Synthetic Route: The Nitro-Reduction Pathway

This route is favored for its scalability and regiochemical certainty. It relies on the bromination of a 3-hydroxy-5-nitro precursor, followed by methylation and reduction.

Step 1: Bromination of 5-Nitropyridin-3-ol

Rationale: The hydroxyl group at C3 strongly activates the ortho-positions (C2 and C6). The nitro group at C5 is a meta-director (relative to itself), which reinforces substitution at C2/C6 (ortho to the activating OH).

-

Reagents:

, -

Product: 2,6-Dibromo-5-nitropyridin-3-ol.

-

Mechanism: Electrophilic Aromatic Substitution (

).

Step 2: O-Methylation

Rationale: Capping the hydroxyl group prevents side reactions during subsequent coupling steps and establishes the C5-methoxy motif found in the target.

-

Reagents: Methyl Iodide (

) or Dimethyl Sulfate ( -

Product: 2,6-Dibromo-3-methoxy-5-nitropyridine.

-

Protocol Note: Strict temperature control is required to avoid N-methylation (formation of pyridones).

Step 3: Nitro Group Reduction (Key Step)

Rationale: Selective reduction of the nitro group to the amine without dehalogenating the sensitive C-Br bonds.

-

Reagents: Iron powder (

), Acetic Acid ( -

Product: This compound (Target) .

Detailed Experimental Protocol: Step 3 (Nitro Reduction)

Based on optimized conditions for analogous pyridine systems (e.g., Patent CN112312909A).

Objective: Convert 2,6-dibromo-3-methoxy-5-nitropyridine to this compound.

-

Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe.

-

Charging: Add 2,6-dibromo-3-methoxy-5-nitropyridine (10.0 g, 32.0 mmol) and Ethanol (100 mL). Stir to suspend.

-

Activation: Add Iron powder (9.0 g, 160 mmol, 5.0 equiv) and Ammonium Chloride (

) (1.7 g, 32 mmol) dissolved in Water (20 mL).-

Note: Alternatively, use Acetic Acid (50 mL) as the solvent/proton source for a more vigorous reaction.

-

-

Reaction: Heat the mixture to 70–80 °C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.[1][2] The starting material (nitro) is less polar than the product (amine).

-

Workup:

-

Cool the mixture to room temperature.

-

Filter through a pad of Celite to remove iron residues. Wash the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure.[2]

-

Dilute the residue with EtOAc (150 mL) and wash with saturated

(2 x 50 mL) to neutralize any acid. -

Wash with Brine (50 mL), dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

-

Yield: Expected yield is 75–85% .

Part 3: Visualization of Workflows

Figure 1: Synthetic Pathway Diagram

This diagram illustrates the logical flow from the commercial starting material to the final target, highlighting the regiochemical control points.

Caption: Step-wise synthesis of this compound ensuring regioselective bromination.

Figure 2: Reactivity & Application Logic

This diagram details how the target molecule serves as a divergent scaffold for kinase inhibitor synthesis.

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the bromine and amine handles.

Part 4: Critical Quality Attributes (CQA)

For use in GMP drug development, the following specifications must be met to ensure the material does not poison downstream catalysts (Pd) or introduce genotoxic impurities.

| Attribute | Specification | Method | Reason |

| Purity | > 98.0% | HPLC (254 nm) | Critical for reproducible cross-coupling yields. |

| Iron Content | < 20 ppm | ICP-MS | Residual Fe from reduction can interfere with Pd-catalysts. |

| Water Content | < 0.5% | Karl Fischer | Moisture can hydrolyze coupling reagents. |

| Regioisomers | < 0.5% | 1H NMR | Specifically 4-bromo isomers must be absent. |